molecular formula C21H21F3N6O2 B13922547 Trk-IN-6

Trk-IN-6

Numéro de catalogue: B13922547
Poids moléculaire: 446.4 g/mol
Clé InChI: GYWAMONQPZXXDB-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trk-IN-6 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are a family of receptor tyrosine kinases. These kinases play a crucial role in the development and function of the nervous system by mediating the effects of neurotrophins such as nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3. This compound has shown significant efficacy in inhibiting TRK mutants, making it a promising candidate for therapeutic applications, particularly in cancer treatment .

Méthodes De Préparation

The synthesis of Trk-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce various substituents that enhance the compound’s inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce large quantities of the compound for clinical and research purposes .

Analyse Des Réactions Chimiques

Trk-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can be used to convert certain functional groups to more reactive forms.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the this compound molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various analogs with different pharmacological properties .

Applications De Recherche Scientifique

Trk-IN-6 has a wide range of scientific research applications, including:

Mécanisme D'action

Trk-IN-6 exerts its effects by competitively inhibiting the ATP-binding site of TRK receptors, thereby blocking their kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLCγ) pathways. By disrupting these pathways, this compound effectively suppresses cancer cell proliferation and induces apoptosis, leading to tumor shrinkage .

Comparaison Avec Des Composés Similaires

Trk-IN-6 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound has shown superior potency against a broader range of TRK mutants, making it a more versatile inhibitor. Similar compounds include:

This compound’s unique ability to inhibit multiple TRK mutants with high potency sets it apart from these similar compounds, offering potential advantages in overcoming resistance mechanisms associated with TRK-targeted therapies .

Propriétés

Formule moléculaire

C21H21F3N6O2

Poids moléculaire

446.4 g/mol

Nom IUPAC

2-[4-[5-[[(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C21H21F3N6O2/c1-13(16-8-15(22)2-3-18(16)32-12-19(23)24)27-20-4-5-30-21(28-20)17(10-26-30)14-9-25-29(11-14)6-7-31/h2-5,8-11,13,19,31H,6-7,12H2,1H3,(H,27,28)/t13-/m1/s1

Clé InChI

GYWAMONQPZXXDB-CYBMUJFWSA-N

SMILES isomérique

C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO

SMILES canonique

CC(C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.